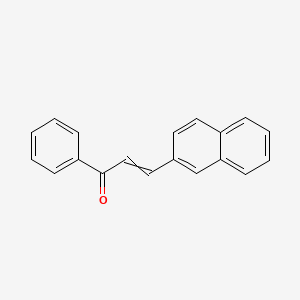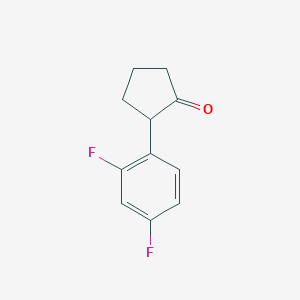
2-ethyl-3-methyl-1-benzofuran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation of a phenol derivative, followed by cyclization to form the benzofuran ring . The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) as catalysts.
Industrial Production Methods: Industrial production of benzofuran derivatives, including 2-ethyl-3-methyl-1-benzofuran-4-ol, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions: 2-ethyl-3-methyl-1-benzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzofuran ring can be reduced under hydrogenation conditions to form dihydrobenzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
科学的研究の応用
作用機序
The mechanism by which 2-ethyl-3-methyl-1-benzofuran-4-ol exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzofuran ring can interact with hydrophobic pockets, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and inflammatory responses .
類似化合物との比較
2-Methyl-4-hydroxybenzofuran: Similar structure but lacks the ethyl group, leading to different biological activities.
4-Hydroxy-3-methylbenzofuran: Lacks the ethyl group, which may affect its pharmacological properties.
2-Ethyl-3-methylbenzofuran: Lacks the hydroxy group, resulting in different reactivity and applications.
Uniqueness: 2-ethyl-3-methyl-1-benzofuran-4-ol is unique due to the presence of both the ethyl and hydroxy groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these substituents enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
2-ethyl-3-methyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C11H12O2/c1-3-9-7(2)11-8(12)5-4-6-10(11)13-9/h4-6,12H,3H2,1-2H3 |
InChIキー |
FHFZQMYBQUMQPX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(C=CC=C2O1)O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[3,2-c]pyridine,2-(bromomethyl)-,hydrochloride](/img/structure/B8680421.png)










